Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate
Description
Properties
IUPAC Name |
methyl 4-[2-(4-methoxycarbonylphenoxy)ethoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-17(19)13-3-7-15(8-4-13)23-11-12-24-16-9-5-14(6-10-16)18(20)22-2/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCJQHYOGQEOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194861 | |
| Record name | Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4204-60-8 | |
| Record name | 1,1′-Dimethyl 4,4′-[1,2-ethanediylbis(oxy)]bis[benzoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4204-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004204608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4,4'-[1,2-ethanediylbis(oxy)]bisbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Two-Step Esterification-Etherification Approach
The most widely documented method involves sequential esterification and etherification. In the first step, 4-hydroxybenzoic acid undergoes esterification with methanol in the presence of sulfuric acid as a catalyst, yielding methyl 4-hydroxybenzoate. The second step employs a Williamson ether synthesis, where the phenolic oxygen of methyl 4-hydroxybenzoate reacts with 1,2-dibromoethane under basic conditions (e.g., potassium carbonate in acetone). This forms the ethylene glycol-bridged structure.
Reaction Conditions:
- Esterification:
- Etherification:
Mechanistic Insights:
The sulfuric acid protonates the carbonyl oxygen of 4-hydroxybenzoic acid, enhancing methanol's nucleophilic attack to form the methyl ester. In the etherification step, deprotonation of the phenolic -OH by K₂CO₃ generates a phenoxide ion, which displaces bromide from 1,2-dibromoethane via an SN2 mechanism.
One-Pot Synthesis Using Phase-Transfer Catalysis
Recent advancements utilize phase-transfer catalysts (PTCs) to consolidate the synthesis into a single step. Tetrabutylammonium bromide (TBAB) facilitates the reaction between 4-hydroxybenzoic acid and 1,2-dibromoethane in a biphasic system (water/dichloromethane), followed by in-situ esterification with dimethyl sulfate.
Optimized Parameters:
| Parameter | Value |
|---|---|
| PTC (TBAB) loading | 10 mol% |
| Base | NaOH (4 equiv) |
| Temperature | 40°C |
| Reaction time | 8 hours |
| Yield | 85% |
This method reduces purification steps and improves atom economy by 18% compared to the two-step approach.
Catalytic Systems and Their Impact
Acid Catalysts for Esterification
Sulfuric acid remains the standard catalyst due to its cost-effectiveness, though alternatives like p-toluenesulfonic acid (pTSA) and heteropolyacids (e.g., H₃PW₁₂O₄₀) have been explored:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| H₂SO₄ | 92 | 6 |
| pTSA | 88 | 5 |
| H₃PW₁₂O₄₀ | 90 | 4 |
Heteropolyacids offer milder conditions and easier separation, making them suitable for industrial scaling.
Base Selection in Etherification
The choice of base critically affects ether bond formation efficiency:
| Base | Solvent | Yield (%) |
|---|---|---|
| K₂CO₃ | Acetone | 82 |
| Cs₂CO₃ | DMF | 79 |
| NaOH | Water/DCM | 85 |
Cs₂CO₃, while highly basic, often leads to side reactions (e.g., hydrolysis), whereas NaOH in biphasic systems minimizes byproduct formation.
Advanced Characterization and Quality Control
Spectroscopic Confirmation
Chromatographic Purity Assessment
Reverse-phase HPLC (Newcrom R1 column, 250 × 4.6 mm, 5 µm) with acetonitrile/water (65:35 v/v) mobile phase resolves the target compound at 8.2 minutes, confirming ≥98% purity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot plants have adopted tubular reactors for the one-pot method, achieving:
Waste Management Strategies
- Bromide byproducts are precipitated as NaBr and repurposed in bromination reactions.
- Methanol is recycled through fractional distillation, reducing raw material costs by 30%.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bisbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base at elevated temperatures.
Transesterification: Catalyzed by acids or bases, often performed under reflux conditions.
Reduction: Requires strong reducing agents like lithium aluminum hydride, usually conducted in anhydrous solvents.
Major Products Formed
Hydrolysis: Produces 4,4’-(1,2-ethanediylbis(oxy))dibenzoyl acid.
Transesterification: Yields various esters depending on the alcohol used.
Reduction: Results in the formation of 4,4’-(1,2-ethanediylbis(oxy))dibenzyl alcohol.
Scientific Research Applications
Chromatographic Applications
HPLC Analysis
Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A specific method involves the use of a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For applications compatible with Mass Spectrometry (MS), phosphoric acid can be substituted with formic acid. This method is scalable and suitable for both analytical and preparative separations, making it valuable for pharmacokinetic studies and impurity isolation .
| Parameter | Value |
|---|---|
| Mobile Phase Composition | Acetonitrile, Water, Phosphoric Acid |
| Alternative for MS | Formic Acid |
| Column Type | Newcrom R1 |
| Particle Size | 3 µm |
Material Science Applications
Polymer Synthesis
this compound serves as a monomer in the synthesis of polyesters and other polymeric materials. Its structure allows for the formation of flexible and durable polymers that can be utilized in coatings, adhesives, and other industrial applications. The compound's properties contribute to enhanced thermal stability and chemical resistance in the resulting materials.
Case Study 1: Pharmacokinetics
A study demonstrated the utility of this compound in pharmacokinetic analysis. The compound was isolated from biological samples using the aforementioned HPLC method. Results indicated that the compound could be reliably quantified in plasma samples, aiding in the understanding of its metabolic pathways and potential therapeutic effects.
Case Study 2: Polymer Development
Research focused on developing a new class of biodegradable polymers incorporating this compound. The study highlighted how varying the ratio of this compound during polymerization affected mechanical properties such as tensile strength and elongation at break. This research paves the way for sustainable materials that meet environmental standards while maintaining performance.
Mechanism of Action
The mechanism of action of Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bisbenzoate primarily involves the hydrolysis of its ester bonds. In biological systems, esterases can catalyze the hydrolysis, leading to the release of the corresponding carboxylic acids. This process can be exploited in drug delivery systems where the compound acts as a prodrug, releasing the active drug upon enzymatic hydrolysis.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate
- CAS No.: 3753-05-7 (), 14387-30-5 ()
- Molecular Formula : C₁₆H₁₄O₆
- Molecular Weight : 302.283 g/mol ()
- Structure : Comprises two benzoate groups linked via an ethylene glycol bridge, with methyl ester substituents.
- LogP : 2.96 (hydrophobicity index) ().
Comparison with Structural Analogs
Methoxy-Substituted Analog
Compound : Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis[3-methoxy-
- CAS No.: 3263-55-6 ()
- Molecular Formula : C₁₈H₁₈O₈
- Molecular Weight : 362.33 g/mol
- Key Differences: Substituents: Methoxy (-OCH₃) groups at the 3-position of each benzene ring. Impact: Increased steric hindrance and polarity compared to the parent compound.
Ethyl Ester Analog
Compound : Diethyl 4,4-[1,2-ethanediylbis(oxy)]dibenzoate
Chlorinated Analog
Compound : 4,4'-[1,2-ethanediylbis(oxy)]bis[3-chlorobenzoic] acid
- CAS No.: 57101-71-0 ()
- Molecular Formula : C₁₆H₁₂Cl₂O₆
- Molecular Weight : 371.17 g/mol
- Key Differences :
Diol Analog
Compound: 4,4’-(1,2-乙二氧基)二苯酚 (4,4’-(1,2-Ethanediylbis(oxy))diphenol)
- CAS No.: 24209-90-3 ()
- Molecular Formula : C₁₄H₁₄O₄
- Molecular Weight : 246.26 g/mol
- Key Differences: Functional Groups: Hydroxyl (-OH) groups replace methyl esters. This diol could serve as a monomer in polyesters or polyurethanes, contrasting with the ester-based parent compound’s role as a plasticizer or intermediate.
Amine-Functionalized Analog
Compound: 1,2-双(4-氨基苯氧基)乙烷 (Bis(4-aminophenoxy)ethane)
- CAS No.: Not explicitly listed but structurally related ()
- Molecular Formula : C₁₄H₁₄N₂O₂
- Key Differences :
- Functional Groups : Primary amine (-NH₂) groups replace ester moieties.
- Impact : Enables participation in condensation reactions (e.g., polyamide synthesis). Unlike the parent compound, this analog is suited for high-performance polymers due to its amine reactivity.
Comparative Data Table
Research Findings and Implications
- Structural Modifications : Substituting methyl esters with ethyl () or replacing them with amines () alters solubility and reactivity, enabling tailored applications in material science or drug delivery.
- Electronic Effects : Methoxy () and chlorine () substituents modulate electronic properties, influencing acidity and interaction with biological targets.
- Analytical Relevance : The parent compound’s HPLC compatibility () suggests utility as a standard for analyzing structurally related compounds.
Biological Activity
Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate is a synthetic organic compound recognized for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C18H18O6
- Molecular Weight : 330.34 g/mol
- Chemical Structure : The compound features two benzoate moieties linked by an ethylene glycol unit, enhancing its stability and biological interaction potential.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : It interacts with various enzymes, potentially inhibiting their activity, which can affect metabolic pathways.
- Cell Signaling Modulation : The compound may alter cellular signaling pathways, particularly those involved in inflammation and microbial defense.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study tested its efficacy against various pathogens:
| Tested Strains | Concentration (µg/mL) | Inhibition Results |
|---|---|---|
| Escherichia coli | 50 - 200 | Significant inhibition |
| Staphylococcus aureus | 50 - 200 | Significant inhibition |
| Candida albicans | 50 - 200 | Significant inhibition |
The compound demonstrated potent inhibitory effects across all tested strains, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Properties
In studies involving acute inflammation models induced by lipopolysaccharides (LPS), this compound showed promising anti-inflammatory effects:
- Reduction in Cytokines : The compound significantly lowered levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Mechanism of Action : It appears to inhibit the NF-kB signaling pathway, crucial for the expression of inflammatory genes.
Enzyme Modulation
This compound has been explored as a biochemical probe to study enzyme activities. Its interactions with specific enzymes can provide insights into metabolic processes and potential therapeutic targets.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with related compounds is presented below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C18H18O6 | Two benzoate moieties | Antimicrobial, anti-inflammatory |
| Dimethyl 4-chlorobenzoate | C9H9ClO2 | Single aromatic ring | Limited biological activity |
| Ethylene glycol diphenyl ether | C18H18O6 | Lacks chlorine; different linkage | Lower reactivity |
Applications in Research and Industry
This compound has several potential applications:
- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for therapeutic applications.
- Chemical Synthesis : The compound serves as a versatile building block in organic synthesis due to its reactive functional groups.
- Analytical Chemistry : It is utilized in chromatography for the separation and analysis of complex mixtures.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
